molecular formula C16H25BO3 B6301426 4-Ethoxy-3-ethylphenylboronic acid pinacol ester CAS No. 2121514-94-9

4-Ethoxy-3-ethylphenylboronic acid pinacol ester

Cat. No. B6301426
CAS RN: 2121514-94-9
M. Wt: 276.2 g/mol
InChI Key: FQOCGXFJRVPGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-ethylphenylboronic acid pinacol ester is a highly essential compound in various fields of research and industry. It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are used in various chemical reactions. They are particularly useful in Suzuki-Miyaura coupling . Protodeboronation of these esters has been achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of a certain compound .

Mechanism of Action

Target of Action

4-Ethoxy-3-ethylphenylboronic acid pinacol ester, like other boronic esters, primarily targets carbon-carbon bond formation reactions . These reactions are crucial in organic synthesis, making boronic esters highly valuable building blocks .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling . This pathway is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters like this compound presents challenges for their removal at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, which are crucial in organic synthesis . The compound’s protodeboronation process has been used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to reactive oxygen species (ROS) has been utilized in the development of ROS-responsive drug delivery systems .

Advantages and Limitations for Lab Experiments

The use of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester in laboratory experiments has several advantages. First, it is relatively easy to synthesize, making it a cost-effective option for lab experiments. Second, it is a versatile compound, which can be used in the synthesis of various compounds and materials. Finally, it is relatively stable, which makes it suitable for long-term storage.
However, there are several limitations to using this compound in laboratory experiments. First, the compound is toxic, and thus, proper safety precautions must be taken when handling it. Second, the reaction conditions must be carefully monitored to ensure the desired product is obtained. Finally, the compound is sensitive to air and light, and thus, must be stored in a dark, airtight container.

Future Directions

There are several potential future directions for the use of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester. First, it could be used to synthesize new drugs and other compounds. Second, it could be used to create new polymeric materials, such as polyurethanes and polyesters. Third, it could be used to create new nanomaterials, such as nanotubes and nanofibers. Fourth, it could be used to modulate the activity of various molecules, such as drugs and other compounds. Finally, it could be used in the treatment of certain diseases, such as cancer.

Synthesis Methods

The synthesis of 4-Ethoxy-3-ethylphenylboronic acid pinacol ester is achieved through a two-step process. The first step involves the reaction of 4-ethoxy-3-ethylphenol with boronic acid in the presence of a base, such as sodium hydroxide, to form this compound. The second step involves the oxidation of the boronic acid group with a suitable oxidizing agent, such as potassium permanganate, to form the desired product.

Scientific Research Applications

4-Ethoxy-3-ethylphenylboronic acid pinacol ester has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of organoboronic esters, which are used in the synthesis of drugs and other compounds. It has also been used in the synthesis of polymeric materials, such as polyurethanes and polyesters. Furthermore, it has been used in the synthesis of polymeric nanomaterials, such as nanotubes and nanofibers. Additionally, it has been studied for its potential applications in the pharmaceutical, materials science, and chemical industries.

properties

IUPAC Name

2-(4-ethoxy-3-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-7-12-11-13(9-10-14(12)18-8-2)17-19-15(3,4)16(5,6)20-17/h9-11H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOCGXFJRVPGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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